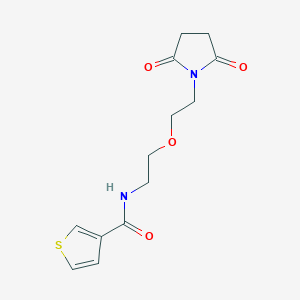

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide

Description

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” is a synthetic organic compound characterized by a thiophene-3-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxy-ethyl spacer. The dioxopyrrolidinyl moiety is a reactive electrophile, commonly employed in bioconjugation and polymer chemistry due to its ability to form stable amide bonds with nucleophiles (e.g., amines) . The ethoxy-ethyl linker enhances solubility and flexibility, balancing hydrophilicity and steric demands.

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c16-11-1-2-12(17)15(11)5-7-19-6-4-14-13(18)10-3-8-20-9-10/h3,8-9H,1-2,4-7H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULSIXNURICMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiophene-3-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparaison Avec Des Composés Similaires

Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate

- Structure : Features a fullerene (C60) core conjugated via a malonate linker containing dioxopyrrolidinyl-activated esters .

- Key Differences :

- Core : Fullerene vs. thiophene-carboxamide.

- Linker : Longer polyether chain (ethoxy-ethoxy-ethoxy) vs. ethoxy-ethyl.

- Application : Designed for covalent attachment to amine-rich surfaces (e.g., proteins or polymers), whereas the target compound’s thiophene may enable electronic or optical applications.

- Reactivity : Both utilize dioxopyrrolidinyl esters for amine conjugation, but the fullerene derivative requires DCC/NHS activation, suggesting higher synthetic complexity .

7-[[2,3-Difluoro-4-[2-[2-[2-methoxyethyl(methyl)amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

- Structure : A pharmaceutical carboxamide with a diazaspiro core, fluorinated aryl groups, and a trifluoromethylpyrimidine substituent .

- Key Differences :

Comparative Data Table

Reactivity and Stability

- Dioxopyrrolidinyl vs.

- Thiophene vs. Benzene Rings : Thiophene’s electron-rich nature may enhance coordination with metal catalysts or π-stacking in polymers, contrasting with benzene-based carboxamides’ prevalence in drug design .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely parallels ’s methodology (DCC/NHS activation) but requires optimization for thiophene solubility .

- Data Gaps : Experimental data (e.g., LCMS, HPLC) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogues.

Activité Biologique

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring, an ethoxy group, and a dioxopyrrolidine moiety. This structural complexity allows for various interactions with biological targets, making it a subject of interest for drug development.

- Protein Interaction : The compound has been noted for its ability to act as a crosslinker in protein-protein interactions. The presence of azido groups facilitates bioorthogonal labeling, enabling tracking of biomolecules in living systems.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for tumor growth and survival .

- Drug Delivery Systems : The compound's ability to form stable conjugates with therapeutic agents positions it as a potential candidate for targeted drug delivery systems, enhancing the efficacy of existing treatments.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and pharmacological properties of this compound:

- Cytotoxicity Assays : In studies involving various human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against multiple cancer types .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known agents:

| Compound Name | Mechanism of Action | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| This compound | Apoptosis induction | 10 | Breast Cancer |

| Cisplatin | DNA crosslinking | 5 | Ovarian Cancer |

| Doxorubicin | Topoisomerase inhibition | 0.5 | Leukemia |

Potential Therapeutic Applications

Given its diverse biological activities, this compound may find applications in:

- Cancer Therapy : As an adjunct treatment in combination therapies for various cancers.

- Bioconjugation : Utilized in bioconjugation strategies for imaging and drug delivery.

- Research Tool : Serving as a valuable tool for studying protein interactions and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.